
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is a chemical compound characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with a hydroxypropanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid typically involves the introduction of the difluoro and methoxy groups onto a phenyl ring, followed by the addition of the hydroxypropanoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical reactions using optimized conditions to ensure cost-effectiveness and efficiency. These methods often include continuous flow processes and the use of advanced catalysts to enhance reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the carbonyl group back to a hydroxy group.
Substitution: Replacement of the methoxy group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid has diverse applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms and the methoxy group can influence its binding affinity and reactivity with enzymes, receptors, and other biomolecules. These interactions can modulate various biological processes and pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5-Difluoro-4-methoxyphenylboronic acid
- 2,5-Difluoro-4-methoxybenzeneboronic acid
- 3,6-Difluoro-2-methoxyphenylboronic acid
Uniqueness
3-(2,5-Difluoro-4-methoxyphenyl)-2-hydroxypropanoic Acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and a methoxy group on the phenyl ring, along with the hydroxypropanoic acid moiety, sets it apart from other similar compounds and contributes to its versatility in various applications.
Propiedades
Fórmula molecular |
C10H10F2O4 |
|---|---|
Peso molecular |
232.18 g/mol |
Nombre IUPAC |
3-(2,5-difluoro-4-methoxyphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H10F2O4/c1-16-9-4-6(11)5(2-7(9)12)3-8(13)10(14)15/h2,4,8,13H,3H2,1H3,(H,14,15) |
Clave InChI |
LGUXQOSTNCUJRC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)F)CC(C(=O)O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



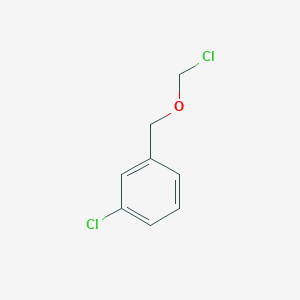
![7-Bromo-2,4-dichloro-6-methoxy-pyrido[3,2-D]pyrimidine](/img/structure/B13701408.png)

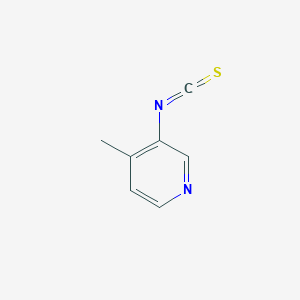

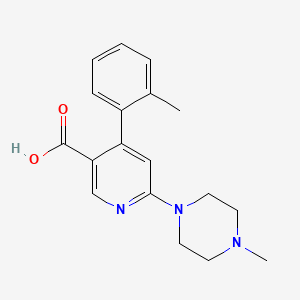
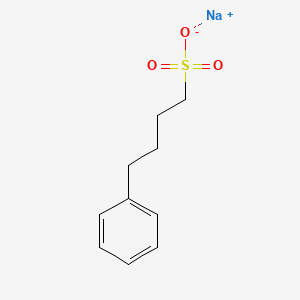


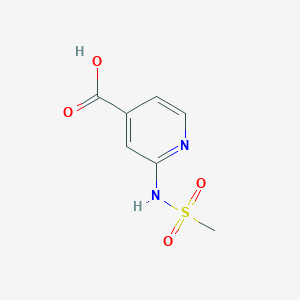
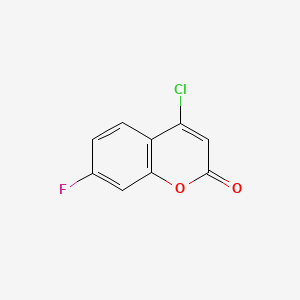
![[(2R,3R,4S,5S)-3-(Benzoyloxy)-4-fluoro-5-hydroxytetrahydrofuran-2-yl]methyl Benzoate](/img/structure/B13701460.png)

